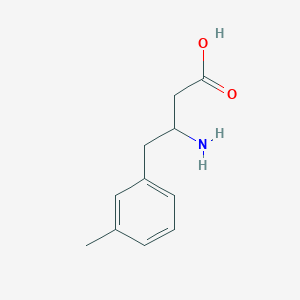

3-Amino-4-(m-tolyl)butanoic acid

Description

3-Amino-4-(m-tolyl)butanoic acid (CAS 189693-74-1) is a β-amino acid derivative characterized by a meta-methyl-substituted phenyl group at the C4 position of its butanoic acid backbone. This compound is synthesized via a modified Rodionov and Malevanskaya method, involving condensation of m-tolualdehyde with malonic acid in refluxing ethanol using ammonium acetate as a catalyst . Its structure (molecular formula: C₁₁H₁₅NO₂, molecular weight: 193.24) positions it as a chiral building block in peptide synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-amino-4-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOOMZALOMCYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694072 | |

| Record name | 3-Amino-4-(3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-19-2 | |

| Record name | β-Amino-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678969-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(m-tolyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-(m-tolyl)butanoic acid with ammonia or an amine under suitable conditions to introduce the amino group at the third position . Another method includes the use of Ullmann-type aryl amination reactions with aryl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-(m-tolyl)butanoic acid serves as a chiral building block in the synthesis of pharmaceuticals. Its ability to form specific interactions with biological targets makes it valuable in drug development. The compound has been investigated for its potential therapeutic effects, particularly in neurological disorders.

- Case Study : Research published in "Bioorganic & Medicinal Chemistry Letters" explored the compound's inhibitory activity against matrix metalloproteinases (MMPs), which are involved in tissue remodeling and wound healing. The findings indicated that the compound could inhibit specific MMPs, suggesting potential applications in treating fibrotic diseases .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Introduction of functional groups | Hydroxyl or carbonyl derivatives |

| Reduction | Conversion of carboxylic acids to alcohols | Alcohol derivatives |

| Substitution | Formation of amides or other derivatives | Amides from acyl chlorides |

Biological Research

The compound has been studied for its interactions with enzymes and neurotransmitter receptors. Its ability to modulate neurotransmitter release suggests potential applications in treating neurological conditions.

- Mechanism of Action : The amino group can form hydrogen bonds, while the m-tolyl group may engage in π-π interactions, influencing binding affinities with various biological targets .

Potential Therapeutic Applications

Research indicates that this compound may have implications in treating conditions such as:

- Neurological Disorders : Studies suggest it may modulate glutamate receptors, impacting neuronal communication and potentially offering therapeutic effects for conditions like epilepsy .

- Fibrotic Diseases : Its inhibitory action on MMPs positions it as a candidate for therapies aimed at reducing fibrosis .

Mechanism of Action

The mechanism of action of 3-Amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent Effects on Phenyl-Modified β-Amino Acids

Key Findings :

Heteroaromatic Replacements

Replacing the phenyl ring with heterocycles alters electronic and steric profiles:

Table 2: Heteroaromatic Analogs

Key Findings :

Stereochemical and Functional Modifications

Chirality and protective groups dictate synthetic utility:

Table 3: Stereochemical and Protected Derivatives

Biological Activity

3-Amino-4-(m-tolyl)butanoic acid (CAS Number: 678969-19-2) is a chiral amino acid derivative notable for its potential applications in medicinal chemistry and biological research. The compound is characterized by an amino group (-NH2), a carboxylic acid group (-COOH), and a m-tolyl group attached to the butanoic acid backbone, giving it the chemical formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol. Its chirality allows for selective interactions with enantiomer-specific receptors, influencing various biochemical pathways.

Biological Mechanisms and Enzyme Interactions

The biological activity of this compound is primarily linked to its role as a substrate or inhibitor for various enzymes. Its interactions are crucial for understanding its mechanisms of action within biological systems. The compound has been investigated for its ability to bind with specific enzymes and receptors, which is essential for elucidating its therapeutic potential.

Key Findings from Research Studies

-

Enzyme Substrate/Inhibitor Role :

- The compound has been shown to interact selectively with enantiomer-specific receptors, which can modulate enzyme activity and influence metabolic pathways.

- Studies have indicated that the compound's chiral nature enhances its binding affinity to certain enzymes, making it a valuable tool in enzyme kinetics studies.

-

Applications in Peptide Synthesis :

- This compound serves as a chiral building block in organic synthesis, particularly in the development of novel peptides and pharmaceuticals.

- Its structural features allow it to be incorporated into peptide sequences, potentially improving the pharmacological properties of the resulting compounds.

-

Stereochemistry Studies :

- The compound's chirality is significant for stereochemistry studies, influencing how it interacts with biological targets. This aspect is critical for drug design, where stereoselectivity can determine therapeutic efficacy and safety.

Comparative Analysis with Similar Compounds

The following table outlines structural comparisons between this compound and other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chiral, m-tolyl group | Significant for stereochemistry studies |

| 3-Amino-4-(3-methylphenyl)butanoic acid | Chiral, 3-methylphenyl group | Different aromatic substitution |

| L-Leucine | Aliphatic side chain | Essential amino acid |

| Phenylalanine | Aromatic phenyl group | Non-chiral compared to this compound |

This table highlights the unique attributes of this compound, particularly its m-tolyl substitution and chirality, which are critical for its applications in organic synthesis and biological research.

Case Studies on Biological Activity

Several case studies have explored the biological activity of this compound:

- Enzyme Kinetics Study :

- Therapeutic Potential :

- Binding Affinity Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.